3-(Methylamino)isonicotinic Acid
Overview
Description
“3-(Methylamino)isonicotinic Acid” is a derivative of isonicotinic acid . Isonicotinic acid is an organic compound with a carboxylic acid substituent at the 4-position . It is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-position respectively .
Synthesis Analysis
The synthesis of derivatives of isonicotinic acid has been reported in various studies . For instance, hydrazide derivatives were synthesized using isonicotinic acid hydrazide (INH) as the starting material .Molecular Structure Analysis
The molecular structure of isonicotinic acid derivatives has been investigated using Ab initio and density functional theory DFT/B3LYP levels of theory . The study revealed the conformational analysis of isonicotinic acid .Chemical Reactions Analysis
The chemical reactions involving isonicotinic acid derivatives are complex and can involve various steps . For instance, the reaction with formaldehyde was used for the analysis of thiocyanate .Physical And Chemical Properties Analysis
Isonicotinic acid is a white to off-white crystalline solid . It has a molar mass of 123.111 g·mol−1 and sublimes at 310 °C .Scientific Research Applications
Synthesis and Chemical Properties
3-(Methylamino)isonicotinic Acid and related compounds play a significant role in the field of organic synthesis and chemical properties research. For example, 2-(Methylamino)nicotinic acid, a closely related compound, can be prepared using microwave-assisted synthesis, highlighting the importance of these compounds in exploring new synthesis techniques (Quevedo, Bavetsias, & McDonald, 2009). Additionally, the study of isonicotinic acid derivatives in metal-organic frameworks (MOFs) for photocatalytic degradation applications showcases their potential in environmental applications (Zulys, Adawiah, & Nasruddin, 2022).
Medical and Biological Research
In medical and biological research, derivatives of isonicotinic acid, such as isoniazid, have been extensively studied for their potential in treating diseases like tuberculosis. Research has focused on synthesizing new derivatives and evaluating their biological activity, with some showing promise as potential treatments for Mycobacterium tuberculosis infections (Matei et al., 2013). Additionally, studies on β-N-Methylamino-l-alanine, a compound structurally similar to 3-(Methylamino)isonicotinic Acid, have examined its bioavailability and potential links to neurodegenerative diseases (Duncan et al., 1992).
Material Science and Photophysical Properties
In the field of material science, isonicotinic acid derivatives have been employed to create coordination polymers with unique photophysical properties. These materials exhibit interesting features like strong luminescence and electrical conductivity, making them relevant for potential applications in optoelectronics and sensing technologies (Hassanein et al., 2015).
Environmental and Green Chemistry
In the realm of environmental science and green chemistry, isonicotinic acid derivatives are used in the development of new materials and methods for environmental remediation, such as the degradation of pollutants. Their incorporation in MOFs, as mentioned earlier, demonstrates their potential in addressing environmental challenges (Zulys, Adawiah, & Nasruddin, 2022).
Safety And Hazards
properties
IUPAC Name |
3-(methylamino)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-8-6-4-9-3-2-5(6)7(10)11/h2-4,8H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSWDRAGEBOUER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CN=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Methylamino)isonicotinic Acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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